Hsp90-Cdc37-IN-2

Hsp90-Cdc37 PPI disruption Co-immunoprecipitation Structure-activity relationship

Procure Hsp90-Cdc37-IN-2 (Compound 41), a synthetic celastrol derivative and lead PPI disruptor. It offers superior potency (IC50: 0.41–0.94 μM) across multiple cancer lines and a unique Cdc37-binding mechanism. An essential reference for SAR studies, it enables research into Hsp90-Cdc37 dependent pathways with enhanced selectivity over ATP-competitive inhibitors.

Molecular Formula C42H48FNO6
Molecular Weight 681.8 g/mol
Cat. No. B3025757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsp90-Cdc37-IN-2
Molecular FormulaC42H48FNO6
Molecular Weight681.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OCCCOC(=O)C=C(C#N)C6=CC=C(C=C6)F)C)C)C)C)O
InChIInChI=1S/C42H48FNO6/c1-26-30-12-13-33-40(4,31(30)23-32(45)36(26)47)17-19-42(6)34-24-39(3,15-14-38(34,2)16-18-41(33,42)5)37(48)50-21-7-20-49-35(46)22-28(25-44)27-8-10-29(43)11-9-27/h8-13,22-23,34,47H,7,14-21,24H2,1-6H3/b28-22+/t34-,38-,39-,40+,41-,42+/m1/s1
InChIKeyPNQKCDFOTMDGCU-PYZHFFOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsp90-Cdc37-IN-2: A Celastrol-Derived Inhibitor for Selective Disruption of the Hsp90-Cdc37 Protein-Protein Interaction in Cancer Research


Hsp90-Cdc37-IN-2 (also designated Compound 41) is a synthetic derivative of the natural pentacyclic triterpenoid celastrol, developed as a disruptor of the protein-protein interaction (PPI) between heat shock protein 90 (Hsp90) and the kinase-specific co-chaperone cell division cycle 37 (Cdc37) [1]. This compound was identified through the systematic introduction of lipophilic fragments into the celastrol scaffold, yielding 48 novel derivatives, with Compound 41 emerging as the lead candidate based on superior antiproliferative activity across multiple cancer cell lines (IC50: 0.41–0.94 μM) [1]. The molecular formula is C42H48FNO6 with a molecular weight of 681.83 g/mol (CAS: 2413849-81-5) . Unlike classical ATP-competitive Hsp90 inhibitors, Hsp90-Cdc37-IN-2 operates via a PPI-disruption mechanism that does not target the ATP-binding pocket of Hsp90, aligning with a therapeutic strategy associated with reduced heat shock response induction and improved selectivity [2].

Why Hsp90-Cdc37-IN-2 Cannot Be Interchanged with Celastrol or Other Hsp90-Cdc37 Disruptors Without Loss of Functional Differentiation


Generic substitution within the Hsp90-Cdc37 disruptor class is not scientifically valid due to fundamental differences in molecular design, binding mode, and quantitative potency profiles. Hsp90-Cdc37-IN-2 (Compound 41) was specifically engineered from the celastrol scaffold through lipophilic fragment introduction, resulting in a distinct structure-activity relationship (SAR) that confers superior Hsp90-Cdc37 disruption capability relative to the parent natural product [1]. Critically, this compound exhibits a differentiated binding mechanism—preferentially engaging Cdc37 rather than Hsp90—which distinguishes it from both celastrol and alternative PPI disruptors such as kongensin A (which covalently binds Hsp90 Cys420) or DDO-series compounds (which target allosteric sites on Cdc37) [2][3]. Additionally, the antiproliferative potency of Hsp90-Cdc37-IN-2 (IC50: 0.41–0.94 μM) represents a marked improvement over celastrol, which typically exhibits IC50 values in the low micromolar range for the same cell lines [1]. Substituting with a generic Hsp90-Cdc37 disruptor would compromise experimental reproducibility, confound comparative analysis, and potentially introduce confounding variables related to off-target effects, covalent versus non-covalent binding, and differential client protein degradation profiles.

Hsp90-Cdc37-IN-2: Quantitative Comparative Evidence Versus Celastrol and Alternative Hsp90-Cdc37 Disruptors


Enhanced Hsp90-Cdc37 Complex Disruption: Direct Comparison of Compound 41 Versus Celastrol

Hsp90-Cdc37-IN-2 (Compound 41) demonstrated superior capability to disrupt the Hsp90-Cdc37 protein-protein interaction compared to the parent compound celastrol (CEL). In a co-immunoprecipitation assay using A549 lung adenocarcinoma cells, treatment with Compound 41 resulted in a greater reduction of the Hsp90-Cdc37 complex levels than equivalent concentrations of celastrol, as assessed by the decreased amount of Cdc37 co-immunoprecipitating with Hsp90 [1]. This quantitative difference establishes that the structural modifications introduced into the celastrol scaffold (specifically the lipophilic fragment substitutions) successfully enhanced target engagement and PPI disruption efficiency [1].

Hsp90-Cdc37 PPI disruption Co-immunoprecipitation Structure-activity relationship Celastrol derivative

Antiproliferative Potency: Compound 41 IC50 Values Across Cancer Cell Lines Versus Celastrol Baseline

Hsp90-Cdc37-IN-2 (Compound 41) exhibits antiproliferative IC50 values ranging from 0.41 to 0.94 μM across four human cancer cell lines: A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), HOS (osteosarcoma), and HepG2 (hepatocellular carcinoma) [1]. In the context of the original SAR study screening 48 celastrol derivatives, Compound 41 was identified as having superior antiproliferative activity relative to the parent compound celastrol and the majority of other derivatives tested in the same panel [1]. For reference, celastrol typically exhibits antiproliferative IC50 values in the low micromolar range (approximately 1–5 μM) against similar cancer cell lines, representing an approximate 2- to 10-fold improvement in potency for Compound 41 [1][2].

Antiproliferative activity Cancer cell viability IC50 comparison Celastrol derivatives

Differentiated Binding Mode: Preferential Engagement of Cdc37 Rather Than Hsp90

Hsp90-Cdc37-IN-2 (Compound 41) exhibits a binding mode distinct from that of celastrol and many other Hsp90-Cdc37 disruptors. Pull-down assays, UV spectroscopic analysis, and molecular docking studies collectively demonstrated that Compound 41 preferentially binds to Cdc37 (via hydrogen bonding and/or covalent interaction) rather than directly targeting Hsp90 [1]. This is mechanistically significant because celastrol primarily interacts with the Hsp90-Cdc37 interface by blocking the critical Glu33 (Hsp90) and Arg167 (Cdc37) interaction [2], whereas kongensin A covalently binds to Cys420 in the middle domain of Hsp90 to dissociate the complex [3]. The preferential Cdc37-binding property of Compound 41 represents a novel interaction modality within this class [1].

Binding mechanism Cdc37 binding Pull-down assay Molecular docking UV spectroscopy

Downstream Functional Consequences: Cell Cycle Arrest and Apoptosis Induction in A549 Cells

Treatment of A549 lung adenocarcinoma cells with Hsp90-Cdc37-IN-2 (Compound 41) results in multiple downstream functional effects consistent with Hsp90-Cdc37 axis disruption. Specifically, Compound 41 decreases mitochondrial membrane potential (ΔΨm), induces apoptosis, and arrests the cell cycle at the G0/G1 phase [1]. These effects are accompanied by the downregulation of Hsp90-Cdc37 client proteins, including phosphorylated Akt and Cdk4 [1]. The apoptotic induction and cell cycle arrest observed with Compound 41 are mechanistically linked to its Hsp90-Cdc37 disruption activity and represent functional endpoints that can be quantitatively monitored in cellular assays [1].

Apoptosis induction Cell cycle arrest Mitochondrial membrane potential Hsp90 client degradation

Class-Level Differentiation: Hsp90-Cdc37 PPI Disruption Avoids Heat Shock Response Induction Observed with ATP-Competitive Hsp90 Inhibitors

As a member of the Hsp90-Cdc37 PPI disruptor class, Hsp90-Cdc37-IN-2 operates via a mechanism that differs fundamentally from classical ATP-competitive Hsp90 inhibitors such as geldanamycin and 17-AAG. ATP-competitive inhibitors are known to induce a robust cytoprotective heat shock response characterized by Hsp70 upregulation, which contributes to dose-limiting toxicity and therapeutic resistance [1][2]. In contrast, Hsp90-Cdc37 PPI disruptors—including Hsp90-Cdc37-IN-2—target the specific chaperone-co-chaperone interface required for kinase client maturation without broadly inhibiting Hsp90's ATPase function, thereby minimizing heat shock response activation [1]. This class-level differentiation is supported by studies demonstrating that related Hsp90-Cdc37 disruptors (e.g., DDO-5936, compounds 8c and 13g) reduce client kinase levels without inducing Hsp70 expression [1][3].

Heat shock response ATP-competitive inhibitors PPI disruption Hsp70 upregulation Selectivity

Optimized Research Applications for Hsp90-Cdc37-IN-2 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship Studies of Celastrol-Derived Hsp90-Cdc37 Disruptors

Hsp90-Cdc37-IN-2 (Compound 41) serves as the lead-optimized reference compound for SAR studies within the celastrol derivative series. With antiproliferative IC50 values of 0.41–0.94 μM across A549, MCF-7, HOS, and HepG2 cancer cell lines and superior Hsp90-Cdc37 disruption capability compared to the parent natural product [1], this compound provides a well-characterized benchmark against which newly synthesized derivatives can be directly compared. The structural modifications (lipophilic fragment introduction) that yielded the enhanced potency are documented, enabling rational design of next-generation analogs [1].

Mechanistic Dissection of Cdc37-Centric Versus Hsp90-Centric Disruption Mechanisms

The preferential binding of Hsp90-Cdc37-IN-2 to Cdc37 (via hydrogen bonding and/or covalent interaction) rather than Hsp90 [1] establishes this compound as a specialized tool for distinguishing Cdc37-dependent from Hsp90-dependent effects in chaperone-kinase signaling. Comparative studies pairing Hsp90-Cdc37-IN-2 with Hsp90-binding disruptors such as kongensin A (covalent binding to Hsp90 Cys420) [2] can elucidate the differential contributions of each binding partner to client kinase degradation and downstream signaling outcomes.

Apoptosis and Cell Cycle Research in Lung Adenocarcinoma Models

Hsp90-Cdc37-IN-2 induces measurable apoptosis and G0/G1 cell cycle arrest in A549 lung adenocarcinoma cells, accompanied by decreased mitochondrial membrane potential [1]. These well-characterized functional endpoints make the compound suitable for studies investigating Hsp90-Cdc37-dependent regulation of cell survival and proliferation pathways. The validated activity in A549 cells positions Hsp90-Cdc37-IN-2 as a chemical probe for lung cancer research focused on chaperone-mediated oncogenic kinase stabilization [1].

Comparative Pharmacology of PPI Disruptors Versus ATP-Competitive Hsp90 Inhibitors

As a representative of the Hsp90-Cdc37 PPI disruptor class, Hsp90-Cdc37-IN-2 enables side-by-side comparative studies with classical ATP-competitive Hsp90 inhibitors (e.g., geldanamycin, 17-AAG) to evaluate differential effects on heat shock response induction and client protein degradation [3]. This application is particularly relevant for research programs seeking to validate the therapeutic hypothesis that PPI disruption provides improved selectivity and reduced compensatory Hsp70 upregulation compared to ATP-pocket targeting [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsp90-Cdc37-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.